molecular formula C10H8ClNO2 B11894963 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one

3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one

Cat. No.: B11894963
M. Wt: 209.63 g/mol
InChI Key: PWJYFMPMNIYTGR-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the class of isoquinolinones It is characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 5-position on the isoquinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and an amine.

    Cyclization: The intermediate formed undergoes cyclization to form the isoquinolinone core.

    Chlorination and Methoxylation:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate the reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinolinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of different substituents at various positions on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents, etc.

Major Products

The major products formed from these reactions include various substituted isoquinolinones, which can have different functional groups introduced at specific positions on the ring.

Scientific Research Applications

3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. It may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular functions such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methoxy-2H-isoquinolin-1-one
  • 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

3-chloro-5-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-7(8)5-9(11)12-10(6)13/h2-5H,1H3,(H,12,13)

InChI Key

PWJYFMPMNIYTGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(NC2=O)Cl

Origin of Product

United States

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